The synthesis of safingol can be approached through several methods. One notable method involves the stereoselective synthesis of sphingoid-type bases, which includes safingol. This process typically utilizes asymmetric synthesis techniques to ensure the correct stereochemistry of the product. For example, one study reported an efficient synthesis route that included the use of organocatalytic reactions to create the necessary stereogenic centers in the molecule .
Technical details of safingol synthesis often involve:
Safingol's molecular structure is characterized by a long hydrophobic alkyl chain (octadecane) attached to a hydroxyl group and an amino group, making it a complex sphingoid base. The structural representation can be denoted by its IUPAC name: (2S,3S)-2-aminooctadecane-1,3-diol.
These identifiers are essential for researchers looking to locate or synthesize safingol in laboratory settings.
Safingol participates in several chemical reactions due to its functional groups. It primarily acts as an inhibitor of protein kinases, specifically targeting members of the protein kinase C family. This inhibition can lead to various downstream effects within cellular signaling pathways.
These mechanisms highlight safingol's potential role as a therapeutic agent by disrupting cancer cell survival pathways.
Safingol exhibits several notable physical and chemical properties:
These properties influence safingol's bioavailability and interaction with biological systems .
Safingol has several scientific applications primarily focused on cancer research:
Safingol hydrochloride, systematically named as (2S,3S)-2-aminooctadecane-1,3-diol hydrochloride, is a synthetic lyso-sphingolipid derivative with the molecular formula C₁₈H₃₉NO₂·HCl and a molecular weight of 301.5 g/mol (free base) or 337.97 g/mol (hydrochloride salt). The compound features two chiral centers at C2 and C3, adopting the L-threo configuration critical for its biological activity. Crystallographic analyses confirm a trans-diol orientation across the C2-C3 bond, with intramolecular hydrogen bonding between the amino and hydroxyl groups stabilizing the extended aliphatic chain conformation [1] [4] [9].
Table 1: Physicochemical Properties of Safingol Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₈H₃₉NO₂·HCl |
Molecular Weight | 337.97 g/mol (HCl salt) |
Appearance | White crystalline solid |
Solubility | Ethanol (10 mg/mL); DMSO (5 mg/mL); Methanol (5 mg/mL) |
XLogP3 | 5.8 (lipophilicity) |
Hydrogen Bond Donors | 3 (two hydroxyls, one ammonium) |
Hydrogen Bond Acceptors | 3 |
Melting Point | 196-198°C (decomposition) |
The hydrochloride salt enhances aqueous solubility for pharmaceutical applications. Its amphiphilic nature arises from the polar 1,3-diol-2-amine headgroup and C18 hydrocarbon tail, facilitating membrane integration. Infrared spectroscopy identifies characteristic absorption bands at 3300 cm⁻¹ (O-H/N-H stretch), 1080 cm⁻¹ (C-O stretch), and 1580 cm⁻¹ (N-H bend), while ¹H-NMR in deuterated methanol displays distinct signals at δ 3.85 (m, H-1), 3.65 (dd, H-3), and 2.75 (m, H-2) [9] [10].
Safingol (L-threo-dihydrosphingosine) is distinguished from its stereoisomers—D-erythro-sphinganine (natural sphingolipid backbone), L-erythro, and D-threo configurations—by its C2S,3S absolute stereochemistry. Structure-activity relationship (SAR) studies demonstrate that isomeric configuration profoundly influences bioactivity:
Table 2: Antiproliferative Activity of Safingol Analogues (IC₅₀, μM)
Cell Line | Safingol (C18 threo) | C17-Homologue | C12-Homologue | D-erythro-Isomer |
---|---|---|---|---|
A-2780 (Ovarian) | 42.5 ± 3.1 | 15.7 ± 1.2 | >100 | 85.3 ± 6.7 |
WiDr (Colon) | 38.9 ± 2.8 | 12.4 ± 0.9 | >100 | 92.1 ± 7.3 |
UMSCC-22B (Head) | 47.2 ± 3.6 | 18.3 ± 1.5 | >100 | 96.4 ± 8.2 |
Synthesis of isosphinganines (e.g., 5–8 in Scheme 1 of [1]) via [3,3]-sigmatropic rearrangement confirms that stereochemical alterations at C4 or C5 reduce SphK inhibition by >50% [1] [5].
Chiron Approach
This strategy utilizes enantiopure carbohydrate precursors to transfer chirality:
Asymmetric Construction
Table 3: Comparison of Synthetic Approaches
Method | Key Steps | Stereoselectivity | Overall Yield | Advantages |
---|---|---|---|---|
Chiron (D-Galactal) | Mitsunobu, cross-metathesis | >99% L-threo | 38% | High chiral fidelity; Scalable |
Asymmetric Claisen | Thiocyanate rearrangement, metathesis | d.r. 98:2 | 25–30% | Flexible chain modification |
Sharpless Dihydroxylation | Enantioselective dihydroxylation | ee >98% | 45–60% | Commercial starting materials |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0